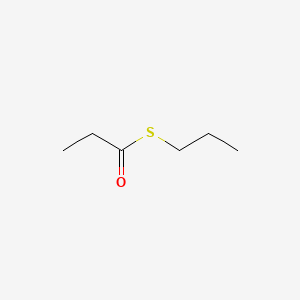

S-Propyl propanethioate

Description

The term "S-Propyl propanethioate" broadly refers to organosulfur compounds featuring a thioester functional group (R–S–CO–R'). These compounds are distinguished by their sulfur-containing functional groups (sulfonothioate, sulfinothioate) and alkyl substituents.

S-Propyl propane-1-sulfonothioate (C₆H₁₄O₂S₂, MW 182.3) is a synthetic thiosulfonate ester used as a flavoring agent (FEMA 4263) in food additives . Its structure includes a sulfonothioate group (–S(O₂)–S–), which enhances stability compared to simpler thioesters. In contrast, S-Propyl 1-propanesulfinothioate (C₆H₁₄OS₂, MW 166.3) is a naturally occurring sulfinothioate (–S(O)–S–) isolated from onion and garlic, contributing to their characteristic aroma .

Properties

CAS No. |

2432-43-1 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

S-propyl propanethioate |

InChI |

InChI=1S/C6H12OS/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 |

InChI Key |

CLBGDLKFLYZLDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propyl propanethioate can be synthesized by reacting propanethiol with propionic anhydride under acidic conditions . The reaction involves the slow addition of propanethiol to propionic anhydride, followed by stirring the mixture at room temperature. The product is then purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

S-Propyl propanethioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions to form different thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various thioesters depending on the nucleophile used.

Scientific Research Applications

Food Science Applications

S-Propyl propanethioate is recognized for its role in flavor enhancement and aroma in various food products. It is a volatile compound that contributes to the characteristic flavors of certain fruits and vegetables.

Flavor Profile Enhancement

Research indicates that this compound can enhance the flavor profile of tropical fruits. Its presence in food products can improve sensory qualities, making it a valuable additive in the food industry .

Agricultural Applications

This compound has been studied for its potential as a biopesticide and its effectiveness against various agricultural pests and pathogens.

Antimicrobial Activity

A study investigated the antibacterial and antifungal properties of this compound derived from Allium cepa (onion). The compound showed significant antibacterial activity against multiresistant strains of bacteria isolated from clinical samples, suggesting its potential use in agricultural settings to combat plant pathogens .

In Vivo Studies

In vivo studies demonstrated that this compound could enhance the survival rates of fish against bacterial infections, indicating its application in aquaculture as a natural antimicrobial agent .

Medicinal Chemistry Applications

The medicinal properties of this compound have gained attention due to its potential therapeutic effects.

Antibacterial and Antifungal Properties

This compound exhibits notable antibacterial and antifungal activities. Research has shown that it effectively inhibits the growth of various pathogenic microorganisms, including Candida species, which are known to cause opportunistic infections in immunocompromised individuals .

Comparative Data Table

| Application Area | Compound | Activity Type | Reference |

|---|---|---|---|

| Food Science | This compound | Flavor enhancement | |

| Agriculture | This compound | Antimicrobial activity | |

| Medicinal Chemistry | This compound | Antibacterial & antifungal |

Case Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of this compound against various clinical isolates of Candida. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than conventional antifungal drugs, highlighting its potential for therapeutic use .

Case Study on Aquaculture

Research conducted on the effectiveness of this compound in aquaculture showed improved survival rates in fish exposed to pathogenic bacteria when treated with this compound, suggesting a promising application in fish farming practices to reduce antibiotic usage .

Mechanism of Action

The mechanism by which S-Propyl propanethioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfur-containing structure allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences among S-propyl thioester derivatives and related compounds:

Key Observations:

- Functional Groups: Sulfonothioates and sulfinothioates exhibit higher oxidation states compared to simple thioesters, influencing their reactivity and stability. For example, sulfonothioates (–SO₂–S–) are more resistant to hydrolysis than sulfinothioates (–SO–S–) .

- Molecular Weight : Carbamothioates like pebulate have higher molecular weights due to additional alkyl and amine groups, enhancing their pesticidal activity .

Biological Activity

S-Propyl propanethioate, an organosulfur compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its thiol ester functional group, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 118.20 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties.

Antibacterial Effects

A study comparing the antibacterial efficacy of this compound (PTS) and its sulfonate derivative (PTSO) against various bacterial strains revealed notable findings:

| Microorganism | MIC (mg/L) PTS | MIC (mg/L) PTSO |

|---|---|---|

| Escherichia coli | 32-64 | 8-32 |

| Staphylococcus aureus | 16-64 | 4-16 |

| Pseudomonas aeruginosa | >64 | >64 |

| Candida albicans | 32-64 | 8-32 |

These results indicate that PTSO is generally more effective than PTS, particularly against yeast infections, suggesting potential therapeutic uses in treating infections resistant to conventional antibiotics .

Case Studies

- In Vitro Study on Multiresistant Bacteria : A study evaluated the effectiveness of PTS and PTSO against carbapenem-resistant Enterobacteriaceae. The compounds demonstrated bactericidal activity comparable to standard antibiotics, highlighting their potential as alternative treatments for antibiotic-resistant infections .

- Antifungal Activity : In trials assessing antifungal properties, both PTS and PTSO showed significant activity against clinical isolates of Candida spp., with PTSO exhibiting lower MIC values, thus suggesting its superiority in antifungal applications .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory properties of this compound. In vitro experiments indicated that it can modulate cytokine release in human peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharides (LPS). The compound significantly suppressed the secretion of pro-inflammatory cytokines such as TNFα and IL-1β, indicating its potential role in inflammatory disease management .

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects. Research has shown that upon administration, PTSO undergoes biotransformation primarily in the liver, resulting in various metabolites including dipropyl disulfide (DPDS). These metabolites may contribute to both the therapeutic effects and toxicity profiles of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.